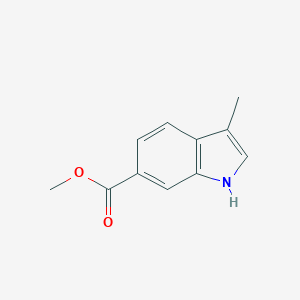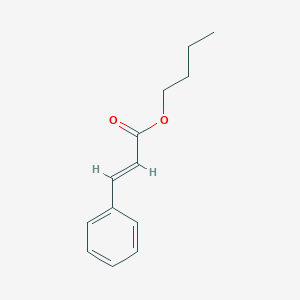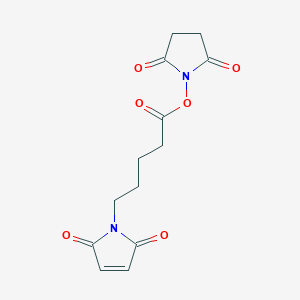![molecular formula C15H14O3 B178261 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid CAS No. 176212-50-3](/img/structure/B178261.png)
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid, also known as 4-(Hydroxymethyl)phenylacetic acid, is a chemical compound with the molecular formula C9H10O3 . It is a white crystalline solid .
Synthesis Analysis
The synthesis of compounds similar to 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in carbon–carbon bond forming reactions and involves the use of organoboron reagents . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The InChI Key is FWZBPBKAANKOJQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the synthesis of compounds like 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid is a white crystalline solid with a melting point of 131-134 °C (lit.) . Its density is 1.271±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Degradation and Biotoxicity Studies
Advanced oxidation processes (AOPs) are used for the degradation of various compounds, including acetaminophen, from aqueous mediums. Research on AOP by-products, their biotoxicity, and proposed degradation pathways contributes to enhancing the degradation of contaminants by AOP systems (Qutob et al., 2022).
Anticancer Potential of Phenolic Compounds
Cinnamic acid derivatives, possessing three main reactive sites, have garnered attention in medicinal research as anticancer agents. Despite their rich medicinal tradition, these compounds have been underutilized, indicating a significant area for future research and application in anticancer therapies (De et al., 2011).
Antioxidant Properties and Health Benefits
Hydroxycinnamic acids (HCAs) are explored for their in vitro antioxidant activity and potential health benefits, focusing on structure-activity relationships to generate potent antioxidant molecules. This research area aims to optimize molecular leads for management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Pharmacological and Industrial Relevance
Phosphonic acids, characterized by a specific functional group, are employed across a wide range of applications due to their bioactive properties and potential in designing supramolecular or hybrid materials, functionalization of surfaces, and more. This versatility points to the importance of synthesis methods for phosphonic acids in various research projects (Sevrain et al., 2017).
Biotechnological Routes from Biomass
Lactic acid production from biomass and its use as a feedstock for the green chemistry of the future, including the synthesis of biodegradable polymers and potentially valuable chemicals, showcases the biotechnological applications of organic acids derived from renewable resources (Gao et al., 2011).
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Biochemical Pathways
It is possible that the compound may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-(Hydroxymethyl)-biphenyl-4-acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
Propriétés
IUPAC Name |
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJKCPZRFKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

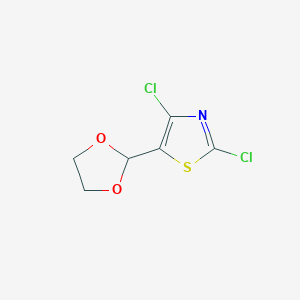

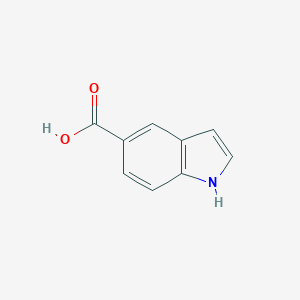


![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

